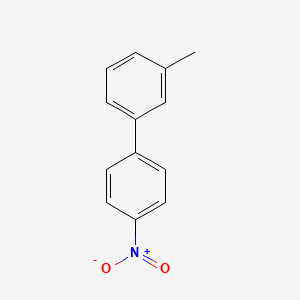

1-Methyl-3-(4-nitrophenyl)benzene

Description

Properties

IUPAC Name |

1-methyl-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXLIELPNYJMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441745 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-21-6 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3-(4-nitrophenyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-3-(4-nitrophenyl)benzene, a biphenyl derivative with significant potential in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental procedure, and guidance on the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary information to replicate and optimize this synthesis.

Introduction and Significance

This compound, also known as 3-Methyl-4'-nitro-1,1'-biphenyl, is a member of the biaryl class of organic compounds. Biaryl scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of a nitro group in the structure of this compound offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be used to introduce a variety of functional groups. This makes the title compound a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

The synthesis of unsymmetrical biaryls like this compound has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and widely adopted method due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2]

This guide will focus on the synthesis of this compound via the Suzuki-Miyaura coupling of 3-tolylboronic acid and 1-bromo-4-nitrobenzene.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (1-bromo-4-nitrobenzene) to a palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) complex.[3] This is often the rate-determining step of the reaction.

-

Transmetalation: In this step, the organic group from the organoboron reagent (3-tolylboronic acid) is transferred to the palladium(II) center. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[4]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two coupled organic moieties from the palladium(II) complex. This forms the desired biaryl product (this compound) and regenerates the active palladium(0) catalyst, which can then participate in another catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 586-78-7 | Starting material |

| 3-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 17937-85-8 | Starting material |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Catalyst |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Base |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Solvent |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent |

| Water | H₂O | 18.02 | 7732-18-5 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Brine (saturated NaCl solution) | NaCl(aq) | - | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) equipment

-

Column chromatography setup (optional, for purification)

Synthetic Procedure

The following diagram outlines the general workflow for the synthesis.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-4-nitrobenzene (1.00 g, 4.95 mmol), 3-tolylboronic acid (0.81 g, 5.94 mmol, 1.2 equivalents), and potassium carbonate (1.37 g, 9.90 mmol, 2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: To the flask, add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL). Stir the mixture for 10 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol, 5 mol%) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-nitrobenzene) is consumed (typically 6-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) to the flask and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to afford this compound as a crystalline solid.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

-

Toluene and ethyl acetate are flammable solvents. Avoid open flames.

-

1-Bromo-4-nitrobenzene is a toxic and irritant substance. Avoid inhalation and skin contact.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Description |

| Appearance | Yellowish crystalline solid |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 952-21-6[4] |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both rings and the methyl group protons. The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing nitro group. The methyl group should appear as a singlet around δ 2.4 ppm. The aromatic protons will appear as multiplets in the range of δ 7.2-8.3 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show distinct signals for all 13 carbon atoms. The carbon attached to the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum should exhibit strong characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H stretching of the aromatic rings and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 213.23).

Discussion and Causality of Experimental Choices

-

Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in situ. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Role of the Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the 3-tolylboronic acid for transmetalation. The use of an aqueous solvent system enhances the solubility of the base.

-

Solvent System: A biphasic solvent system of toluene and water is frequently employed in Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. Ethanol can be added as a co-solvent to improve the solubility of the reactants. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The chosen temperature of 80-90 °C is a compromise between achieving a good rate and minimizing potential side reactions or decomposition of the catalyst.

-

Purification: Recrystallization is an effective method for purifying the solid product, as it allows for the removal of soluble impurities and unreacted starting materials.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By following the detailed experimental protocol and understanding the underlying chemical principles, researchers can efficiently prepare this valuable synthetic intermediate. The provided information on product characterization will aid in confirming the identity and purity of the final compound, ensuring its suitability for further applications in drug discovery and materials science.

References

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.

- Negishi, E.-i., Takahashi, T., & King, A. O. (1988). PALLADIUM-CATALYZED OR NICKEL-CATALYZED CROSS-COUPLING. Organic Syntheses, 66, 67.

-

PubChem. (n.d.). 3-Methyl-4-nitrobiphenyl. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.

- Matos, K., Soderquist, J. A., & Soderquist, J. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5064–5070.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

-

PubChem. (n.d.). 1-Methyl-3-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Methyl-3-(4-nitrophenyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-(4-nitrophenyl)benzene, a key biphenyl derivative utilized in advanced chemical synthesis. The document details its core physicochemical properties, outlines a robust and reproducible synthesis protocol via Suzuki-Miyaura coupling, explores its chemical reactivity with a focus on the versatile nitro moiety, and discusses its applications as a synthetic intermediate. Safety protocols and handling procedures are also provided to ensure safe laboratory practice. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis, materials science, and drug development who require a detailed understanding of this compound for their research and development activities.

Compound Identification and Overview

This compound, also systematically named 4'-Nitro-3-methyl-1,1'-biphenyl, is a substituted biphenyl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and the specific functionalization of this molecule—a methyl group on one ring and a nitro group on the other—makes it a versatile intermediate for further chemical elaboration.

The strategic placement of the electron-donating methyl group and the electron-withdrawing nitro group influences the electronic properties and reactivity of the aromatic rings. The nitro group, in particular, serves as a synthetic handle for a variety of transformations, most notably its reduction to an amine, which is a common precursor for the synthesis of dyes, pharmaceuticals, and polymers.

Key Identifiers:

-

Chemical Name: this compound

-

Systematic Name: 4'-Nitro-3-methyl-1,1'-biphenyl

-

Molecular Formula: C₁₃H₁₁NO₂[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis, including predicting its behavior in different solvents and reaction conditions, and for its unambiguous identification.

Physical Properties

The properties of this compound are summarized in the table below. These values are critical for planning purification strategies, such as recrystallization or chromatography, and for assessing its physical state under laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1][2] |

| Appearance | Yellow solid/crystals | [3] |

| Solubility | Soluble in common organic solvents like THF, ether, chloroform; insoluble in water. | [3][4] |

Note: Specific values for melting point and boiling point were not found in the provided search results but are expected to be similar to related nitrobiphenyl compounds, which are typically solids with melting points above 100°C.[4][5]

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both rings, with chemical shifts influenced by the methyl and nitro substituents. A singlet corresponding to the three methyl protons would appear in the upfield region (around 2.4 ppm). The aromatic protons would appear in the downfield region (7.3-8.3 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 13 distinct signals for each carbon atom, unless symmetry causes overlap. The methyl carbon would appear upfield (~21 ppm), while the aromatic carbons would resonate between ~123 and ~148 ppm. The carbon atom attached to the nitro group would be significantly deshielded.[6]

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching for the aromatic rings would appear around 3100-3000 cm⁻¹, and C=C stretching within the rings would be observed in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound (213.23).

Synthesis and Purification

The construction of the biaryl bond in this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[7][8][9]

Rationale for Method Selection

The Suzuki-Miyaura reaction is selected for its robustness and versatility in forming C-C bonds between aryl groups.[8][9] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[9] This methodology is preferred over older methods like Ullmann coupling, as it avoids harsh conditions and the use of stoichiometric copper, leading to higher yields and cleaner reactions. The choice of a boronic acid is advantageous as they are generally stable, non-toxic, and environmentally benign.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-methylphenylboronic acid and 1-bromo-4-nitrobenzene.

Materials:

-

3-Methylphenylboronic acid

-

1-Bromo-4-nitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-methylphenylboronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 equivalents).

-

Solvent and Base Addition: Add a 2:1 mixture of Toluene and Ethanol as the solvent system. Subsequently, add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents). The base is crucial for the transmetalation step in the catalytic cycle.

-

Reaction Execution: The heterogeneous mixture is vigorously stirred and heated to reflux (approximately 80-90 °C) under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-nitrobenzene) is consumed (typically 6-12 hours).

-

Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[3]

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.[3] Purification is achieved by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the final product as yellow crystals.[3]

Synthesis Workflow Diagram

// Node styles reactants [fillcolor="#F1F3F4", fontcolor="#202124", label="Reactants\n(3-Methylphenylboronic Acid,\n1-Bromo-4-nitrobenzene,\nPd Catalyst, Base)"]; reaction [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Suzuki Coupling\n(Toluene/Ethanol/H2O,\nReflux, N2 atm)"]; workup [fillcolor="#FBBC05", fontcolor="#202124", label="Aqueous Workup\n(Phase Separation,\nExtraction)"]; drying [fillcolor="#FBBC05", fontcolor="#202124", label="Drying & Filtration\n(MgSO4)"]; evaporation [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Solvent Removal\n(Rotary Evaporation)"]; purification [fillcolor="#34A853", fontcolor="#FFFFFF", label="Purification\n(Recrystallization)"]; product [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", label="Pure Product:\n4'-Nitro-3-methyl-\n1,1'-biphenyl"];

// Edges reactants -> reaction; reaction -> workup; workup -> drying; drying -> evaporation; evaporation -> purification; purification -> product; }

Caption: Key transformation of the nitro group to an amine.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic rings is possible, though the regioselectivity is complex.

-

The Nitro-substituted Ring: This ring is strongly deactivated towards EAS due to the electron-withdrawing nature of the NO₂ group, which is a meta-director.

-

The Methyl-substituted Ring: This ring is activated by the electron-donating methyl group (an ortho-, para-director). However, the other phenyl ring acts as a deactivating group. Nitration of 3-methylbiphenyl is known to occur at positions ortho and para to the methyl group. [10]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its derivatives have potential applications in several fields:

-

Pharmaceutical Synthesis: The corresponding amine, 4'-Amino-3-methyl-1,1'-biphenyl, can serve as a core structure for the development of novel therapeutic agents. Biphenyl scaffolds are present in numerous approved drugs.

-

Materials Science: Biphenyl derivatives are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The ability to functionalize the amine derivative allows for the tuning of electronic and physical properties.

-

Agrochemicals: Substituted biphenyls can be used to synthesize pesticides and herbicides. For example, related compounds like 4-methoxy-3-nitrobiphenyl are used to synthesize acaricides. [11]

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. While specific toxicity data for this exact compound is limited, related compounds like 4-nitrobiphenyl are classified as toxic and potential carcinogens. [4][12] General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [13]* Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. [13][14]Avoid contact with skin and eyes. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing and reducing agents. [4][14]* First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. [14] * Inhalation: Move the person to fresh air. [14] * Ingestion: Rinse mouth and seek medical attention. [14] Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this chemical.

-

References

-

1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure. [Link]

-

4-Nitrobiphenyl. Wikipedia. [Link]

-

3-Methyl-4-nitrobiphenyl | C13H11NO2 | CID 50360. PubChem, National Institutes of Health. [Link]

-

Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Effects. Digital Commons @ SPU, Seattle Pacific University. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town Thesis. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. Cole-Parmer. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Nitrobiphenyl | 92-93-3 [chemicalbook.com]

- 5. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.spu.edu [digitalcommons.spu.edu]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methyl-4'-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methyl-4'-nitro-1,1'-biphenyl in Synthetic Chemistry

In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold remains a privileged structure, prized for its conformational flexibility and its ability to engage with biological targets. The strategic functionalization of this scaffold allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. 3-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 952-21-6) emerges as a particularly valuable building block in this context.

This technical guide provides a comprehensive overview of 3-Methyl-4'-nitro-1,1'-biphenyl, moving beyond a simple recitation of facts to explore the causality behind its synthesis, properties, and applications. As a bifunctional molecule, it offers two distinct points for chemical modification: the nitro group, a versatile precursor for an amine, and the methyl group, which can influence solubility and metabolic stability. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. These characteristics not only confirm the identity and purity of the substance but also inform decisions regarding reaction conditions, purification methods, and formulation.

Core Properties

The fundamental properties of 3-Methyl-4'-nitro-1,1'-biphenyl are summarized in the table below. These values are critical for stoichiometric calculations, solvent selection, and preliminary safety assessments.

| Property | Value | Source(s) |

| CAS Number | 952-21-6 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| IUPAC Name | 1-Methyl-3-(4-nitrophenyl)benzene | [1] |

| Synonyms | 3-Methyl-4'-nitrobiphenyl, 4-Nitro-3'-methylbiphenyl | [1] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data for 3-Methyl-4'-nitro-1,1'-biphenyl are essential for reaction monitoring and quality control.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. The spectrum of 3-Methyl-4'-nitro-1,1'-biphenyl in deuterated chloroform (CDCl₃) exhibits characteristic signals for the aromatic protons and the methyl group.

-

¹H NMR (400 MHz, CDCl₃): δ 8.27–8.25 (m, 2H, Ar), 7.71–7.69 (m, 2H, Ar), 7.41-7.35 (m, 3H, Ar), 7.21 (s, 1H, Ar), 2.44 (s, 3H, CH₃)[2].

The downfield shift of the protons on the nitro-substituted ring (δ 8.27-8.25 and 7.71-7.69) is due to the strong electron-withdrawing nature of the nitro group[3]. The methyl group protons appear as a singlet at δ 2.44, as expected.

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl bond in 3-Methyl-4'-nitro-1,1'-biphenyl is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of its precursors.

Reaction Principle

The synthesis involves the coupling of an aryl halide (1-bromo-4-nitrobenzene) with an organoboron species (3-methylphenylboronic acid) in the presence of a palladium catalyst and a base[4][5]. The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Methyl-4'-nitro-1,1'-biphenyl. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

1-Bromo-4-nitrobenzene

-

3-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., triphenylphosphine, if not using a pre-formed complex)

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-Methyl-4'-nitro-1,1'-biphenyl.

Applications in Drug Discovery and Development

The true value of 3-Methyl-4'-nitro-1,1'-biphenyl lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitro and methyl groups serve as strategic handles for diversification and optimization of lead compounds. Aromatic nitro compounds are key precursors in the synthesis of many drugs, and the biphenyl structure is a common motif in medicinal chemistry[6][7][8][9].

Case Study: Precursor for Hsp90 Inhibitors

A notable application of a closely related derivative, 3-methyl-4′-nitro-[1,1′-biphenyl]-4-ol, is in the synthesis of biphenylamide derivatives that act as C-terminal inhibitors of Heat Shock Protein 90 (Hsp90)[2]. Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and is crucial for the stability and function of numerous oncoproteins. Its inhibition is a validated strategy in cancer therapy.

In this synthetic pathway, the nitro-biphenyl core serves as the foundational scaffold. The nitro group is subsequently reduced to an aniline, which is then acylated to form the final amide derivatives[2]. These derivatives have shown anti-proliferative activity against breast cancer cell lines[2]. This demonstrates how 3-Methyl-4'-nitro-1,1'-biphenyl can be a key starting material in the development of targeted cancer therapeutics.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 3-Methyl-4'-nitro-1,1'-biphenyl are paramount to ensure laboratory safety. While a specific, verified Safety Data Sheet (SDS) for CAS 952-21-6 is not widely available, the hazards can be inferred from the structural motifs (nitroaromatic, biphenyl) and data for related compounds.

Hazard Profile

Based on general data for nitroaromatic compounds and biphenyls, the following hazards should be anticipated:

-

Harmful if swallowed [10].

-

Causes skin and serious eye irritation [10].

-

May cause respiratory irritation [10].

-

Nitroaromatic compounds are often treated as potentially toxic and should be handled with care to avoid absorption through the skin.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[10].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[10][11].

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and incompatible materials[10].

Conclusion

3-Methyl-4'-nitro-1,1'-biphenyl is more than a mere catalogue chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, accessible synthesis via robust Suzuki-Miyaura coupling, and versatile functional handles make it an invaluable intermediate in the construction of complex molecular architectures. As demonstrated by its utility in the synthesis of potential Hsp90 inhibitors, this compound provides a reliable and adaptable platform for drug discovery and development. By understanding its properties, synthesis, and safe handling, researchers can confidently integrate this powerful building block into their synthetic programs, accelerating the path toward novel therapeutics and advanced materials.

References

-

Royal Society of Chemistry. (n.d.). An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings - Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrobiphenyl. Retrieved from [Link]

- Tundis, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

- Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Letters in Organic Chemistry, 5(4), 285-288.

- SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 279-283.

- Akent'eva, T. A., & Belyakov, S. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4983.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ResearchGate. (2020). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Li, J., et al. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1292.

-

ResearchGate. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 1-Methyl-3-(4-nitrophenyl)benzene

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 1-Methyl-3-(4-nitrophenyl)benzene (also known as 3-Methyl-4'-nitrobiphenyl). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into the experimental methodologies used for property determination. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource for the synthesis, purification, and characterization of this and related biphenyl compounds. The narrative emphasizes the interconnectedness of a compound's purity, its physical properties, and its spectroscopic signature, providing a self-validating framework for laboratory work.

Compound Identification and Core Data

Precise identification is the foundation of all subsequent chemical analysis. This compound is a substituted biphenyl, a structural motif of significant interest in materials science and medicinal chemistry. Its core identifiers and primary physical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-Methyl-4'-nitro-1,1'-biphenyl; 3-Methyl-4'-nitrobiphenyl; 4-Nitro-3'-methylbiphenyl | [1] |

| CAS Number | 952-21-6 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | Predicted: Yellow crystalline solid | Inferred from[2][3][4] |

| Melting Point | No experimental data available in cited literature. | - |

| Boiling Point | No experimental data available in cited literature. | - |

| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., benzene, chloroform, ether). | Inferred from[2][4] |

2D Molecular Structure:

Synthesis and Purification: Prerequisite for Accurate Analysis

The physical properties of a chemical compound are intrinsically linked to its purity. The presence of solvents, starting materials, or byproducts can significantly alter measurements of properties like melting point. A common and robust method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. Understanding this synthesis provides context for potential impurities and the necessary purification steps.

The general principle involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide. For this compound, a logical pathway is the coupling of 3-methylphenylboronic acid with 1-bromo-4-nitrobenzene.

Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol is a representative methodology adapted from established procedures for similar compounds.[5]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), the aryl boronic acid (1.0-1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base, typically an aqueous solution of K₃PO₄ or Na₂CO₃ (2.0 equiv).[5]

-

Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 10:1 ratio).[5]

-

Heating: Heat the reaction mixture to 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, separate the organic layer, and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid must be purified. Recrystallization is the preferred method for obtaining high-purity crystalline material suitable for physical property analysis. A solvent system like ethanol or hexane is often effective for biphenyl compounds.[3] The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Workflow for Synthesis and Purification

Caption: Workflow for Suzuki-Miyaura synthesis and subsequent purification.

Determination of Core Physical Properties

While specific experimental values for this compound are not widely published, the methodologies for their determination are standardized. The following sections describe the protocols for measuring key physical properties.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically < 1 °C) suggests a highly pure compound, whereas a broad and depressed range indicates the presence of impurities.

Experimental Protocol: Digital Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of the dry, recrystallized product.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

For context, the related compound 4-nitrobiphenyl has a sharp melting point of 114 °C.[2][6][7]

Workflow for Melting Point Determination

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-Nitrobiphenyl CAS#: 92-93-3 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 6. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 7. CAS # 92-93-3, 4-Nitrobiphenyl, 1-Nitro-4-phenylbenzene, 4-Nitro-1,1'-biphenyl - chemBlink [chemblink.com]

1-Methyl-3-(4-nitrophenyl)benzene molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Methyl-4'-nitrobiphenyl

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3-Methyl-4'-nitrobiphenyl (also known as 1-Methyl-3-(4-nitrophenyl)benzene). This biphenyl derivative is a subject of interest in chemical research due to its structural motifs, which are relevant in medicinal chemistry and materials science. This document details the synthesis via Suzuki-Miyaura cross-coupling, offers a thorough analysis of its spectroscopic characteristics, and discusses its three-dimensional conformation. The guide is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights into the characterization of this molecule. All protocols and data are substantiated with references to authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

3-Methyl-4'-nitrobiphenyl is an aromatic organic compound featuring a biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a methyl group at the meta-position (position 3), and the other is substituted with a nitro group at the para-position (position 4'). This substitution pattern results in an asymmetrical molecule with distinct electronic properties conferred by the electron-donating methyl group and the electron-withdrawing nitro group.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-Methyl-4'-nitrobiphenyl, 4-Nitro-3'-methylbiphenyl | CymitQuimica[2] |

| CAS Number | 69314-47-2 | SCBT[3] |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 213.23 g/mol | PubChem[1] |

| Appearance | White to yellow crystalline solid (predicted) | Grokipedia[4] |

| Solubility | Soluble in organic solvents like Chloroform, Ethyl Acetate, Hexane | United States Biological[5] |

Molecular Structure Diagram

Caption: 2D structure of 3-Methyl-4'-nitrobiphenyl.

Synthesis of 3-Methyl-4'-nitrobiphenyl

The formation of the C-C bond between the two phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of the required boronic acids and aryl halides.[6][7]

Causality: This method is selected over others (e.g., Ullmann coupling) because it avoids harsh conditions and the use of stoichiometric copper, leading to higher yields and purer products under more environmentally benign conditions.[7] The key to the reaction is the catalytic cycle involving a Palladium(0) species that undergoes oxidative addition, transmetalation with a boronate complex, and reductive elimination to yield the biphenyl product.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis using 3-methylphenylboronic acid and 1-bromo-4-nitrobenzene.

Reagents & Equipment:

-

3-Methylphenylboronic acid (1.2 equivalents)

-

1-Bromo-4-nitrobenzene (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

Triphenylphosphine [P(Ph)₃] (0.08 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene and Water (4:1 solvent mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble the flask and condenser, then flush the system with dry nitrogen for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene, 3-methylphenylboronic acid, Pd(OAc)₂, and P(Ph)₃.

-

Solvent and Base: Add the toluene/water solvent mixture, followed by the potassium carbonate. The base is essential for the formation of the boronate species, which is the active nucleophile in the transmetalation step.[6][8]

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Add deionized water and ethyl acetate to the flask and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-methyl-4'-nitrobiphenyl.

Synthesis Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis of 3-Methyl-4'-nitrobiphenyl.

Spectroscopic and Structural Analysis

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of the synthesized molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Splitting Patterns:

-

Aromatic Protons (δ 7.0-8.5 ppm): The nine aromatic protons will appear in the characteristic downfield region for arenes.[9]

-

The protons on the nitro-substituted ring are expected to be the most deshielded due to the strong electron-withdrawing effect of the NO₂ group. The two protons ortho to the nitro group (H-3', H-5') will likely appear as a doublet around δ 8.3 ppm, while the two protons meta to the nitro group (H-2', H-6') will appear as a doublet around δ 7.7 ppm. This classic AA'XX' system is characteristic of para-substituted rings.[10]

-

The protons on the methyl-substituted ring will be less deshielded. They will present a more complex splitting pattern due to their meta and ortho relationships, appearing in the δ 7.1-7.5 ppm range.

-

-

Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group will appear as a sharp singlet further upfield, as they are attached to an sp³ hybridized carbon. Their chemical shift is typical for a benzylic methyl group.[9]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-3', H-5' | ~ 8.3 | Doublet (d) | 2H |

| H-2', H-6' | ~ 7.7 | Doublet (d) | 2H |

| H-2, H-4, H-5, H-6 | 7.1 - 7.5 | Multiplet (m) | 4H |

| -CH₃ | ~ 2.4 | Singlet (s) | 3H |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Expected Chemical Shifts:

-

Aromatic Carbons (δ 120-150 ppm): All twelve aromatic carbons will resonate in this range.[9]

-

C-4' (ipso-nitro): The carbon directly attached to the nitro group will be highly deshielded, appearing around δ 147-150 ppm.

-

C-1' (ipso-phenyl) & C-3 (ipso-methyl): The two carbons involved in the biphenyl linkage and the carbon bearing the methyl group will also be deshielded, typically in the δ 137-142 ppm range.

-

Other aromatic carbons will appear between δ 122-130 ppm.

-

-

Methyl Carbon (δ ~21 ppm): The methyl carbon will appear significantly upfield, characteristic of an sp³ carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic Absorption Bands:

-

Aromatic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[9]

-

Aliphatic C-H Stretch: A band corresponding to the methyl group, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

N-O Asymmetric & Symmetric Stretch: Two strong, characteristic bands for the nitro group, appearing at approximately 1510-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). This is a key diagnostic feature.[11][12]

-

Aromatic C=C Stretch: Several medium to sharp bands in the 1400-1600 cm⁻¹ region.[9]

-

C-H Out-of-Plane (OOP) Bending: Bands in the 675-900 cm⁻¹ region, the exact position of which can sometimes help confirm the substitution pattern on the rings.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Expected Data:

-

Molecular Ion Peak (M⁺): A strong peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 213.23. The exact mass would be 213.0790.[1]

-

Key Fragmentation Patterns: Common fragmentation pathways for nitrobiphenyls include:

-

Loss of NO₂: A significant peak at [M - 46]⁺, corresponding to the loss of the nitro group.

-

Loss of NO: A peak at [M - 30]⁺.

-

Fragmentation of the biphenyl core, leading to smaller aromatic cations.

-

Spectroscopic Analysis Workflow

Caption: A logical workflow for the complete spectroscopic characterization of the title compound.

Molecular Geometry and Structural Insights

While a published crystal structure for 3-methyl-4'-nitrobiphenyl was not identified, its geometry can be reliably inferred from related structures. The most significant structural parameter in biphenyl systems is the dihedral angle (twist angle) between the two phenyl rings.

-

Dihedral Angle: In the solid state, biphenyl itself is planar, but in the gas phase and in solution, the rings are twisted by approximately 44°. For substituted biphenyls, this angle is a balance between steric hindrance from ortho-substituents (which favors a larger twist) and the energetic benefit of π-conjugation (which favors planarity). In 3-methyl-4'-nitrobiphenyl, there are no ortho-substituents, so significant steric clash is not expected. Therefore, a dihedral angle in the range of 30-50° is predicted, allowing for a degree of electronic communication between the rings while minimizing inter-ring hydrogen repulsions.

-

Planarity of Functional Groups: The nitro group is expected to be nearly co-planar with its attached phenyl ring to maximize resonance stabilization, although minor twisting can occur due to crystal packing forces.[13]

Applications and Safety Considerations

-

Potential Applications: Nitrobiphenyl derivatives serve as important intermediates in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which is a versatile functional group for further elaboration in drug discovery programs. The biphenyl scaffold itself is a "privileged structure" found in many pharmaceuticals and liquid crystals.[14]

-

Safety: The compound is described as an aromatic amine with potential carcinogenic and mutagenic properties.[3][15] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood to avoid inhalation and skin contact. Long-term storage is recommended at -20°C.[5]

References

-

3-Methyl-4-nitrobiphenyl | C13H11NO2 | CID 50360. PubChem, National Institutes of Health. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Link]

-

3-Methyl-4'-nitrobiphenyl-4-carboxylic acid | C14H11NO4 | CID 59385288. PubChem, National Institutes of Health. [Link]

-

1-Nitro-3-[(4-nitrophenyl)methyl]benzene | C13H10N2O4. PubChem, National Institutes of Health. [Link]

-

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene | C13H11NO4S. PubChem, National Institutes of Health. [Link]

-

Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]

-

Benzene, 1-methyl-4-nitro-. NIST WebBook. [Link]

-

Benzene, 1-methyl-4-nitro-. NIST WebBook. [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

4-Nitrobiphenyl. Grokipedia. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

-

Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

-

1,3,5-TRIS-[TRIS-(4'-NITROPHENYL)-METHYL]-BENZENE. SpectraBase. [Link]

-

Benzene, 1-methyl-4-[(3-nitrophenyl)sulfonyl]- | C13H11NO4S. PubChem, National Institutes of Health. [Link]

-

Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-. NIST WebBook. [Link]

-

1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Chemistry Stack Exchange. [Link]

-

Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927). Human Metabolome Database. [Link]

-

4-Nitrobiphenyl. Wikipedia. [Link]

-

Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]

-

Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. [Link]

-

Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]

-

1-Methyl-4-(3-nitrophenyl)benzene. SpectraBase. [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]

-

1-nitro-3-[(3-nitrophenyl)methyl]benzene | CAS#:4164-43-6. Chemsrc. [Link]

-

1,3,5-Tris(4-nitrophenyl)benzene | C24H15N3O6. PubChem, National Institutes of Health. [Link]

-

Benzene, 1-methoxy-4-nitro-. NIST WebBook. [Link]

-

Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. International Union of Crystallography. [Link]

Sources

- 1. 3-Methyl-4-nitrobiphenyl | C13H11NO2 | CID 50360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. grokipedia.com [grokipedia.com]

- 5. usbio.net [usbio.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]

- 12. Benzene, 1-methyl-4-nitro- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. gala.gre.ac.uk [gala.gre.ac.uk]

- 15. usbio.net [usbio.net]

Spectroscopic Characterization of 3-Methyl-4'-nitrobiphenyl: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methyl-4'-nitrobiphenyl, a substituted biphenyl of interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific isomer, this guide presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are supported by comparative data from closely related analogs to ensure a robust and scientifically grounded analysis. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of novel biphenyl derivatives.

Molecular Structure and Spectroscopic Overview

3-Methyl-4'-nitrobiphenyl (CAS No. 69314-47-2) possesses the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol .[1][2][3] The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a methyl group at the 3-position, and the other with a nitro group at the 4'-position. This asymmetric substitution pattern results in a unique and predictable spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.

The following sections will detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 3-Methyl-4'-nitrobiphenyl. The rationale behind the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns will be thoroughly explained, providing a logical framework for researchers to interpret their own experimental data.

Molecular Structure of 3-Methyl-4'-nitrobiphenyl

Caption: Molecular structure of 3-Methyl-4'-nitrobiphenyl.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of 3-Methyl-4'-nitrobiphenyl in a standard deuterated solvent like CDCl₃ is expected to exhibit a set of distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 8.25 | Doublet | ~ 8.8 |

| H-3', H-5' | ~ 7.70 | Doublet | ~ 8.8 |

| H-2 | ~ 7.55 | Singlet | - |

| H-6 | ~ 7.50 | Doublet | ~ 7.6 |

| H-5 | ~ 7.40 | Triplet | ~ 7.6 |

| H-4 | ~ 7.30 | Doublet | ~ 7.6 |

| -CH₃ | ~ 2.45 | Singlet | - |

Interpretation and Rationale:

-

Protons on the Nitro-Substituted Ring (Ring B): The two protons ortho to the strongly electron-withdrawing nitro group (H-2' and H-6') are expected to be the most deshielded, appearing as a doublet at the lowest field (~8.25 ppm). The two protons meta to the nitro group (H-3' and H-5') will also be deshielded, but to a lesser extent, and are predicted to appear as a doublet around 7.70 ppm. This AA'BB' system is characteristic of a 1,4-disubstituted benzene ring.

-

Protons on the Methyl-Substituted Ring (Ring A): The methyl group is weakly electron-donating, causing a slight shielding effect on the protons of this ring compared to unsubstituted benzene. The proton ortho to the methyl group and adjacent to the other ring (H-2) is expected to be a singlet around 7.55 ppm due to the absence of adjacent protons. The other protons on this ring (H-4, H-5, and H-6) will exhibit a more complex splitting pattern due to their coupling with each other.

-

Methyl Protons: The protons of the methyl group are expected to appear as a sharp singlet at approximately 2.45 ppm, a typical chemical shift for a methyl group attached to an aromatic ring.

Caption: Predicted ¹H NMR signal assignments for 3-Methyl-4'-nitrobiphenyl.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The predicted ¹³C NMR spectrum of 3-Methyl-4'-nitrobiphenyl will show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the methyl and nitro substituents, as well as the carbon's position within the biphenyl system.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' | ~ 147.5 |

| C-1' | ~ 146.5 |

| C-1 | ~ 139.0 |

| C-3 | ~ 138.5 |

| C-4 | ~ 130.0 |

| C-5 | ~ 129.5 |

| C-2' | ~ 128.0 |

| C-6' | ~ 128.0 |

| C-6 | ~ 127.5 |

| C-2 | ~ 124.5 |

| C-3' | ~ 124.0 |

| C-5' | ~ 124.0 |

| -CH₃ | ~ 21.0 |

Interpretation and Rationale:

-

Carbons of the Nitro-Substituted Ring (Ring B): The carbon atom directly attached to the nitro group (C-4') is expected to be the most deshielded aromatic carbon, appearing at a very low field (~147.5 ppm). The ipso-carbon of this ring (C-1') will also be significantly deshielded (~146.5 ppm). The carbons ortho (C-2', C-6') and meta (C-3', C-5') to the nitro group will have chemical shifts influenced by its strong electron-withdrawing effect.

-

Carbons of the Methyl-Substituted Ring (Ring A): The ipso-carbon (C-1) and the carbon bearing the methyl group (C-3) are predicted to be in the range of 138-139 ppm. The other carbons of this ring will appear at chemical shifts typical for substituted benzene rings.

-

Methyl Carbon: The carbon of the methyl group is expected to have a chemical shift of around 21.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-4'-nitrobiphenyl will be characterized by the vibrational modes of its functional groups and the aromatic rings. The most prominent and diagnostic peaks are expected to be the strong absorptions from the nitro group.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~ 2920, 2850 | Aliphatic C-H Stretch (-CH₃) | Weak |

| ~ 1600, 1475 | Aromatic C=C Stretch | Medium-Strong |

| ~ 1520 | Asymmetric NO₂ Stretch | Strong |

| ~ 1345 | Symmetric NO₂ Stretch | Strong |

| ~ 850 | C-N Stretch | Medium |

| ~ 830 | Out-of-plane C-H bend (1,4-disubstituted) | Strong |

Interpretation and Rationale:

-

Nitro Group Vibrations: The most characteristic feature of the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, predicted to appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

-

Aromatic Ring Vibrations: The spectrum will also display absorptions for the C-H stretching of the aromatic rings in the 3100-3000 cm⁻¹ region and the C=C stretching vibrations within the rings at approximately 1600 and 1475 cm⁻¹.

-

C-H Vibrations: The aliphatic C-H stretching of the methyl group will give rise to weak bands around 2920 and 2850 cm⁻¹. A strong out-of-plane C-H bending vibration characteristic of the 1,4-disubstituted nitro-phenyl ring is expected around 830 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-Methyl-4'-nitrobiphenyl is expected to show a prominent molecular ion peak and characteristic fragmentation patterns resulting from the loss of the nitro group and other fragments.

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 196 | [M - OH]⁺ |

| 183 | [M - NO]⁺ |

| 167 | [M - NO₂]⁺ |

| 152 | [C₁₂H₈]⁺ |

| 139 | [C₁₁H₇]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak [M]⁺ is predicted to be observed at m/z 213, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group. Therefore, a significant peak is expected at m/z 167, corresponding to the [M - NO₂]⁺ fragment. Other likely fragmentations include the loss of a hydroxyl radical (m/z 196) via rearrangement, and the loss of nitric oxide (m/z 183). Further fragmentation of the biphenyl backbone would lead to smaller fragments.

Caption: Predicted fragmentation pathway for 3-Methyl-4'-nitrobiphenyl in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies that would be typically employed for the acquisition of the spectroscopic data discussed in this guide.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-4'-nitrobiphenyl in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

6.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) before acquiring the sample spectrum.

-

6.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

Conclusion

This technical guide has provided a detailed, predicted spectroscopic profile of 3-Methyl-4'-nitrobiphenyl. By leveraging fundamental principles of spectroscopy and comparative data from analogous compounds, this document offers a comprehensive framework for the identification and characterization of this molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers in the fields of drug discovery, organic synthesis, and materials science. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data. It is our hope that this guide will facilitate and accelerate research involving 3-Methyl-4'-nitrobiphenyl and its derivatives.

References

-

PubChem. 3-Methyl-4'-nitrobiphenyl. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki-Miyaura coupling of aryl halides with arylboronic acids in aqueous media. [Link]

-

Wiley-VCH. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link][4]

Sources

1-Methyl-3-(4-nitrophenyl)benzene IUPAC name and synonyms

This guide provides a comprehensive technical overview of 3-Methyl-4'-nitrobiphenyl, a substituted biphenyl of significant interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its nomenclature, physicochemical properties, synthesis, applications, and safety considerations.

Nomenclature and Chemical Identity

The nomenclature of substituted biphenyls can sometimes be ambiguous. For the compound , two primary naming conventions are encountered in the literature, both of which are acceptable under IUPAC guidelines.

IUPAC Names:

-

3-Methyl-4'-nitrobiphenyl

-

1-Methyl-3-(4-nitrophenyl)benzene

The name "3-Methyl-4'-nitrobiphenyl" treats the biphenyl scaffold as the parent structure. The two benzene rings are numbered from 1 to 6 and 1' to 6', starting from the carbon atoms at the point of attachment. Consequently, the methyl group is located at position 3 of one ring, and the nitro group is at position 4' of the other.[1]

Alternatively, "this compound" names one of the aromatic rings as the parent benzene ring, with the other ring system considered a substituent. In this case, a methyl group is at position 1, and the 4-nitrophenyl group is at position 3.

Synonyms: Common synonyms for this compound include:

Chemical Structure:

Figure 1: Chemical structure of 3-Methyl-4'-nitrobiphenyl.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 952-21-6 | [1] |

| Molecular Formula | C13H11NO2 | [1] |

| Molecular Weight | 213.23 g/mol | [2] |

| InChI | InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | [1] |

| InChIKey | FKXLIELPNYJMJR-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cccc(c1)c2ccc(cc2)[O-] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methyl-4'-nitrobiphenyl is essential for its handling, application, and analysis.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform, ethyl acetate, and hexane. | [4] |

| Polar Surface Area | 45.8 Ų | [2] |

| XLogP3 | 3.7 | [2] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings and the methyl protons. The aromatic region will likely display complex splitting patterns due to the disubstituted nature of the rings. The methyl group should appear as a singlet in the upfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for all 13 carbon atoms. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and C-H stretching of the aromatic rings and the methyl group.

-